Phthalonitrile
Overview
Description
Phthalonitrile, also known as benzene-1,2-dicarbonitrile, is an organic compound with the formula C₆H₄(CN)₂. It appears as an off-white crystalline solid at room temperature and has a faint almond-like odor. This compound is a derivative of benzene, containing two adjacent nitrile groups. This compound is sparingly soluble in water but dissolves well in common organic solvents. It is primarily used as a precursor to phthalocyanine pigments, which are widely utilized in dyes, pigments, and other industrial applications .
Mechanism of Action
Target of Action
Phthalonitrile primarily targets aromatic amines . Aromatic amines play a vital role in the curing reaction of this compound resins . They are involved in the initial nucleophilic addition with nitrile groups on this compound to generate an amidine intermediate .
Mode of Action
The mode of action of this compound involves a series of reactions. The rate-determining step is the initial nucleophilic addition of amines with nitrile groups on this compound to generate an amidine intermediate . The amines play a vital role in the H-transfer promoter throughout the curing reaction . The amidine and isoindoline are the critical intermediates, which can readily react with this compound through 6-membered transition states .
Biochemical Pathways
The biochemical pathway of this compound involves the intramolecular cyclization of amidine intermediates, which is a vital step in forming isoindoline intermediates . This process can be significantly promoted by amines . The proposed curing reaction pathways are kinetically more favorable than the previously reported ones, which can account for the formation of triazine, polyisoindoline, and phthalocyanine .
Pharmacokinetics
It’s worth noting that this compound resins have unique properties such as low dielectric loss, a densely cross-linked network, and an abundant polyaromatic structure, high thermal stability, and mechanical properties .
Result of Action
The result of the action of this compound is the formation of high-performance resins. These resins have potential applications in the electronics field due to their unique properties . They serve as conductive materials after high-temperature annealing . The resins are used in electronic applications including dielectrics, ray shielding materials, electromagnetic wave-transparent materials, electromagnetic interference (EMI) shielding materials, supercapacitors, and magnetoresistance (MR) materials .
Action Environment
The superior high-temperature resistance of this compound resins shows great application potential in extreme environments . The high rigidity and strong intermolecular force lead to a high melting point and harsh processing conditions . To improve the processability of this compound resins, Si–O–Si chain segments with long bond lengths and large bond angles were introduced .
Biochemical Analysis
Biochemical Properties
Phthalonitrile interacts with various biomolecules in biochemical reactions. For instance, it has been found to react with aromatic amines in the curing mechanism of this compound resins . The rate-determining step in this process is the initial nucleophilic addition of amines with nitrile groups on this compound to generate an amidine intermediate .
Cellular Effects
Some phthalocyanines, which can be synthesized from this compound, have shown strong anticancer and antioxidant action against all cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of amidine and isoindoline intermediates, which can readily react with this compound through 6-membered transition states . The intramolecular cyclization of amidine intermediates is a vital step in forming isoindoline intermediates .
Temporal Effects in Laboratory Settings
This compound resins, which are synthesized from this compound, have been found to possess outstanding thermal stability and mechanical properties . This suggests that this compound may have long-term stability and effects on cellular function in laboratory settings.
Metabolic Pathways
The curing mechanism of this compound resins involves a series of reactions that could be considered a metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalonitrile can be synthesized through several methods:
Ammoxidation of o-xylene: This industrial process involves the reaction of o-xylene with ammonia and oxygen at approximately 480°C.
Dehydration of phthalamide: This method involves boiling phthalamide in acetic anhydride to produce this compound.
Rosenmund von Braun reaction: In this historical synthesis, an ortho-substituted dihalobenzene is treated with copper(I) cyanide, resulting in the replacement of halide groups with cyano groups.
Industrial Production Methods: The most common industrial method for producing this compound is the ammoxidation of o-xylene. This process is efficient and allows for continuous production, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Phthalonitrile undergoes various chemical reactions typical of nitrile groups and aromatic compounds:
Formation of Phthalocyanine Pigments: this compound reacts with metal precursors, such as copper chloride, at around 180°C in a solvent to form intensely colored and durable phthalocyanine pigments.
Curing Reactions: this compound can participate in curing reactions when combined with specific promoters, such as compounds containing sulfhydryl groups.
Polymerization: At high temperatures above its melting point, this compound can polymerize to form this compound-based polymer materials.
Hydrolysis: Under harsh conditions, such as strong acids and elevated temperatures, this compound can hydrolyze to phthalic acid.
Scientific Research Applications
Phthalonitrile has a wide range of applications in scientific research and industry:
Biology and Medicine: this compound derivatives are being explored for their potential use in biological imaging and as therapeutic agents.
Industry: this compound resins are utilized in the electronics field due to their unique properties, such as low dielectric loss, high thermal stability, and mechanical strength. .
Comparison with Similar Compounds
Phthalonitrile can be compared with other similar compounds, such as:
Benzonitrile (C₆H₅CN): Unlike this compound, benzonitrile contains only one nitrile group attached to the benzene ring.
Terethis compound (C₆H₄(CN)₂): This compound has nitrile groups in the para position, whereas this compound has them in the ortho position.
Isothis compound (C₆H₄(CN)₂): Similar to this compound, but with nitrile groups in the meta position.
This compound’s unique ortho positioning of nitrile groups makes it particularly suitable for the synthesis of phthalocyanine pigments and high-performance resins, distinguishing it from its isomers and other nitrile-containing compounds.
Properties
IUPAC Name |
benzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZYPMVTSDWCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27599-82-2 | |
Record name | 1,2-Benzenedicarbonitrile, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27599-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8029604 | |
Record name | 1,2-Benzenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige solid; [Hawley] Off-white or beige powder; [MSDSonline], YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 1,2-Benzenedicarbonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2737 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
304.5 °C | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
162 °C | |
Record name | 1,2-Benzenedicarbonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2737 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in alcohol and ether, Soluble in acetone and benzene., In water, 395 mg/l @ 25 °C., Solubility in water, g/100ml at 25 °C: 0.06 | |
Record name | 1,2-BENZENEDICARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.238 g/cu cm, 1.24 g/cm³ | |
Record name | 1,2-BENZENEDICARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00569 [mmHg], 0.05 millibar @ 20 °C (3.75X10-2 mm Hg), Vapor pressure, Pa at 20 °C: 4 | |
Record name | 1,2-Benzenedicarbonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2737 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2-BENZENEDICARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... systemic cyanide poisoning is suspected. | |
Record name | 1,2-BENZENEDICARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM WATER OR PETROLEUM ETHER, Buff-colored crystals, Faint grayish yellow | |
CAS No. |
91-15-6 | |
Record name | Phthalonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarbonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-PHTHALODINITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978627YAJU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2-BENZENEDICARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
138 °C, 141 °C | |
Record name | 1,2-BENZENEDICARBONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHTHALODINITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0670 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of phthalonitrile?
A1: this compound, also known as 1,2-dicyanobenzene, is an aromatic compound with two cyano (CN) groups attached to adjacent carbon atoms on a benzene ring.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C8H4N2. Its molecular weight is 128.13 g/mol.
Q3: What are some spectroscopic methods used to characterize this compound?
A3: Common spectroscopic techniques used to characterize this compound include infrared (IR) [], Raman [], and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These techniques help identify functional groups and analyze the structure of the compound.
Q4: How does the structure of this compound relate to its reactivity?
A4: The presence of two electron-withdrawing cyano groups on the benzene ring makes this compound susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the introduction of various substituents, leading to a diverse range of this compound derivatives [, , , ].
Q5: What is the primary application of this compound?
A5: this compound serves as a key precursor in the synthesis of phthalocyanines [, , ], macrocyclic compounds with diverse applications in areas like dyes, sensors, and photodynamic therapy.
Q6: How are phthalocyanines synthesized from this compound?
A6: Phthalocyanines are typically synthesized via cyclotetramerization of this compound derivatives. This reaction often involves heating the this compound in the presence of a metal salt (e.g., zinc acetate) and a base (e.g., lithium octoxide) [, , , ].
Q7: How does the substitution pattern on this compound affect phthalocyanine formation?
A7: The position and nature of substituents on the this compound ring significantly influence the regioselectivity of phthalocyanine formation. For instance, bulky substituents in specific positions can lead to the formation of monoisomeric phthalocyanines [], which are advantageous for specific applications.
Q8: How does the "gem-dimethyl effect" relate to phthalocyanine synthesis?
A8: Research has shown that bisphthalonitriles connected by certain alkyl chains, such as those exhibiting the "gem-dimethyl effect", are more likely to undergo successful macrocyclization to form mononuclear phthalocyanines [].
Q9: What are this compound resins and what are their key properties?
A9: this compound resins are high-performance polymers formed by the polymerization of this compound monomers. They exhibit exceptional thermal stability [, , , ], mechanical strength [, , , , ], and chemical resistance, making them suitable for demanding applications.
Q10: What challenges are associated with the processing of this compound resins?
A10: this compound resins typically possess high melting points and narrow processing windows, which can pose challenges for their processing and fabrication [, , ].
Q11: How can the processability of this compound resins be improved?
A11: Several strategies have been explored to improve the processability of this compound resins, including:
- Introducing flexible linkages: Incorporating flexible siloxane [] or polybenzoxazine segments [, ] into the this compound structure can enhance flexibility and processability.
- Using curing additives: Adding specific curing agents or additives can lower the curing temperature and broaden the processing window [, , ].
- Blending with other resins: Blending this compound resins with other polymers, such as epoxy resins [] or novolac resins [], can modify their properties and improve processability.
Q12: What are some notable applications of this compound-based materials?
A12: Due to their exceptional properties, this compound-based materials find applications in various fields:
- High-temperature composites: this compound resins are used as matrix materials for high-performance composites reinforced with carbon fiber [, ] or glass fiber []. These composites are utilized in aerospace, marine, and other demanding environments.
- Adhesives: this compound resins exhibit excellent adhesion to various substrates and can be used as high-temperature adhesives [].
- Electronic materials: this compound-based materials with low dielectric constants are suitable for microelectronic packaging and other electronic applications [].
Q13: How is computational chemistry employed in this compound research?
A13: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound derivatives. Density functional theory (DFT) calculations, for example, are used to investigate electronic structures, spectral properties, and reaction mechanisms [, , ].
Q14: How does the structure-activity relationship (SAR) guide this compound research?
A14: SAR studies explore the relationship between the chemical structure of this compound derivatives and their activity, potency, or selectivity in various applications. By systematically modifying the structure and evaluating the resulting changes in properties, researchers can design and optimize this compound-based materials for specific applications [, , , ].
Q15: How does the post-curing temperature affect the long-term thermal oxidative stability of this compound thermosets?
A15: Studies have shown that higher post-curing temperatures can negatively impact the long-term thermal oxidative stability of this compound-based materials []. This highlights the importance of optimizing curing conditions to balance mechanical properties with long-term performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.